Hexanal - 66-25-1

Hexanal

Catalog Number: EVT-311868
CAS Number: 66-25-1
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexanal (CH3(CH2)4CHO) is a six-carbon, straight-chain aldehyde. [] It is a volatile organic compound (VOC) naturally occurring in various sources like plants, fruits, vegetables, and animals. [] Hexanal is classified as a saturated fatty aldehyde and is known for its characteristic "green" and fruity aroma, often described as similar to freshly cut grass or unripe fruit. [, , , , ]

  • Indicator of oxidation: Hexanal is a major volatile aldehyde generated from lipid peroxidation, serving as an indicator of oxidation in food products like milk [] and instant noodles [].
  • Flavor and aroma compound: It is a key flavor compound in various food products, notably contributing to the "beany" flavor in soymilk [] and Radix Astragali. [] Hexanal is also a key component of orange oil, contributing to its characteristic aroma. []
  • Biomarker: In medical research, hexanal is investigated as a potential biomarker for lung cancer [] and chronic obstructive pulmonary disease (COPD). []
  • Antimicrobial agent: Hexanal displays antimicrobial activity and is studied for its potential in controlling food spoilage and pathogenic bacteria like Vibrio parahaemolyticus. []
  • Post-harvest treatment: In agriculture, hexanal is employed as a postharvest treatment to extend the shelf-life of fruits like mangoes [, , , , ], apples [], bananas [, ], and custard apples [].
Synthesis Analysis
  • Oxidation of hexanol: Hexanal can be synthesized by oxidizing 1-hexanol. [] Various oxidizing agents can be used, such as pyridinium chlorochromate (PCC).
  • Biotransformation: Certain microorganisms can convert linoleic acid to hexanal through enzymatic reactions. [] This method is particularly relevant for the formation of hexanal in food products like soymilk.
Molecular Structure Analysis
  • Oxidation: Hexanal can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. []
  • Aldol Condensation: Hexanal can undergo self-condensation or mixed aldol condensation with other aldehydes or ketones in the presence of a base catalyst, resulting in the formation of α,β-unsaturated aldehydes. [] This reaction is relevant for the formation of flavor compounds in orange oil.
  • Nucleophilic Addition: The carbonyl group of hexanal is susceptible to attack by nucleophiles. For example, amines can react with hexanal to form imines. []
  • Reaction with cysteine: Hexanal can react with cysteine, forming a thiazolidine derivative. [] This reaction is significant in understanding the metabolism and potential toxicity of hexanal.
Mechanism of Action
  • Antioxidant activity: While hexanal itself is a product of lipid oxidation, certain formulations, such as its nanoemulsion form, may exhibit antioxidant properties and prevent further oxidation in food systems. []
  • Antibacterial activity: Hexanal's antibacterial mechanism involves disrupting the cell membrane of bacteria, impacting permeability and ultimately leading to cell death. [] Proteomic and metabolomic studies have revealed that hexanal affects various metabolic pathways in bacteria, including amino acid metabolism and nucleotide biosynthesis, further contributing to its antibacterial effect. []
  • Post-harvest treatment: Hexanal's primary mechanism of action in delaying fruit ripening involves inhibiting the enzyme phospholipase D (PLD). [, , , , ] PLD plays a crucial role in membrane deterioration, and its inhibition by hexanal preserves membrane integrity, slowing down the ripening process. [] Additionally, hexanal also affects the expression of genes associated with calcium sensor proteins (CaM/CMLs), which are involved in fruit ripening processes through calcium and ethylene interactions. []
Physical and Chemical Properties Analysis

Food Industry:

  • Indicator of oxidation: Hexanal content is monitored as an indicator of lipid oxidation in food products, reflecting freshness and shelf life. [, , ] Its increase during storage is associated with the development of off-flavors, particularly in fatty foods.
  • Food preservation: Nanoemulsions of hexanal have shown potential in preserving food products by exhibiting antioxidant properties and inhibiting microbial growth. [] This approach could offer a natural and effective method to extend the shelf life of various foods.

Agriculture:

  • Post-harvest treatment: Hexanal is widely applied as a post-harvest treatment to prolong the shelf life of various fruits. [, , , , , , , , ] It effectively delays ripening and maintains fruit firmness by inhibiting PLD activity and affecting gene expression related to calcium sensor proteins. [, ] This application has significant economic benefits by reducing post-harvest losses and extending the marketability of fruits.
  • Pest control: Hexanal, acting as an alarm pheromone, can be employed to control insect pests. [] Its application as a "push-pull" signal can manipulate insect behavior and protect crops.

Medical Research:

  • Biomarker for lung cancer: Hexanal has been identified as a potential biomarker for lung cancer. [] Its presence in exhaled breath may indicate the presence of the disease.
  • Biomarker for COPD: Studies have explored hexanal as a potential biomarker for COPD, suggesting a link between elevated hexanal levels in exhaled breath and the disease. []
  • Antibacterial agent: Hexanal's antimicrobial activity against food-borne pathogens like Vibrio parahaemolyticus holds promise for its application in food safety and control of bacterial infections. []
Applications
  • Gas sensing: Hexanal-sensitive gas sensors have been developed for applications in food quality monitoring and environmental monitoring. [, ] These sensors can detect hexanal at low concentrations, providing valuable information about the state of food freshness or the presence of air pollutants.

Heptanal

  • Compound Description: Heptanal, also known as heptaldehyde, is a seven-carbon aldehyde with a pungent odor. Like hexanal, it is a volatile organic compound (VOC) and a product of lipid peroxidation. It is often studied alongside hexanal as a potential biomarker for diseases like lung cancer and COPD. [, , ]

Nonanal

  • Compound Description: Nonanal is a nine-carbon straight-chain aldehyde. It contributes to the aroma profile of various foods and is also a product of lipid oxidation. Like hexanal, nonanal is being investigated as a potential biomarker for diseases like lung cancer. [, , ]

2-Nonenal

  • Compound Description: 2-Nonenal is an unsaturated aldehyde with a strong, unpleasant odor often described as "cardboard-like." It is a major product of lipid oxidation in food and biological systems. []

Pentanal

  • Compound Description: Pentanal, also known as valeraldehyde, is a five-carbon straight-chain aldehyde. It is a volatile compound found in various foods and is associated with lipid oxidation. Like hexanal, it is investigated as a breath biomarker, particularly in the context of mechanical ventilation. [, , ]

2,4-Decadienal

  • Compound Description: 2,4-Decadienal is an unsaturated aldehyde and a product of lipid peroxidation. It possesses a strong, fatty odor and is often associated with off-flavors in foods. []

Hexanoic Acid

  • Compound Description: Hexanoic acid, also known as caproic acid, is a six-carbon saturated fatty acid. It contributes to the off-flavors in spoiled foods and is found in the cuticular extracts of insects. []

1-Hexanol

  • Compound Description: 1-Hexanol, also known as hexyl alcohol, is a six-carbon alcohol with a pungent, "grassy" odor. It is found naturally in various plants and insects. [, ]

2-Hexenal

  • Compound Description: 2-Hexenal is an unsaturated aldehyde with a characteristic "green," "leafy" odor. It is produced by plants, particularly in response to stress or damage, and is a key component of "green leaf volatiles." [, , ]

3-Mercaptohexanal

  • Compound Description: 3-Mercaptohexanal is a sulfur-containing aldehyde responsible for the characteristic aroma of passion fruit. It is produced from cysteine conjugates through enzymatic cleavage. []

3-Mercaptohexanol

  • Compound Description: 3-Mercaptohexanol is a sulfur-containing alcohol found in various fruits and wines. It contributes to the characteristic "tropical fruit" aroma. Like 3-mercaptohexanal, it can be generated from cysteine conjugates by enzymatic activity. []

Trimethylamine

  • Compound Description: Trimethylamine is an organic compound with a strong, fishy odor. It is a common product of fish spoilage and contributes to its unpleasant aroma. []

(2α,4α,6β)-2,4,6-Tripentyl-1,3,5-trioxane (Hexanal Trimer)

  • Compound Description: (2α,4α,6β)-2,4,6-Tripentyl-1,3,5-trioxane, also known as hexanal trimer, is a cyclic trimer of hexanal. It is found in the cuticular extracts of insects and likely plays a role in chemical communication. []

Properties

CAS Number

66-25-1

Product Name

Hexanal

IUPAC Name

hexanal

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3

InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N

SMILES

CCCCCC=O

Solubility

0.06 M
5.64 mg/mL at 30 °C
In water, 5.64X10+3 mg/L at 30 °C
In water, 0.6 wt% (6000 mg/L) at 20 °C
Very soluble in ethanol, ethyl ether; soluble in acetone, benzene
Miscible with alcohol, propylene glycol and most fixed oils
very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils

Synonyms

Caproaldehyde; Caproic Aldehyde; Capronaldehyde; Hexaldehyde; Hexanaldehyde; Hexylaldehyde; NSC 2596; n-Caproaldehyde; n-Capronaldehyde; n-Hexanal; n-Hexylaldehyde;

Canonical SMILES

CCCCCC=O

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